3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one
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Overview
Description
3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a hydroxy-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3,4-dimethylbenzaldehyde with phenylacetonitrile, followed by cyclization with piperidine under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can engage in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
- 3-(2-Hydroxy-3,4-dimethylphenyl)-N-(4-methylphenyl)-3-phenylpropanamide
- 3-(2-Hydroxy-3,4-dimethylphenyl)propanal
Uniqueness
Compared to similar compounds, 3-(2-Hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one stands out due to its unique piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
516470-79-4 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C22H27NO2/c1-16-11-12-19(22(25)17(16)2)20(18-9-5-3-6-10-18)15-21(24)23-13-7-4-8-14-23/h3,5-6,9-12,20,25H,4,7-8,13-15H2,1-2H3 |
InChI Key |
ULGZKYACZNIZIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(CC(=O)N2CCCCC2)C3=CC=CC=C3)O)C |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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